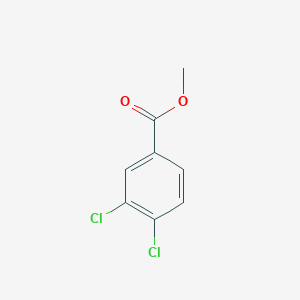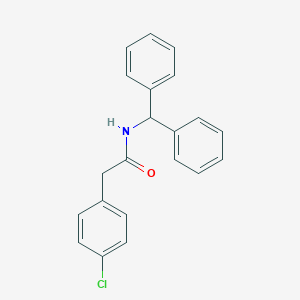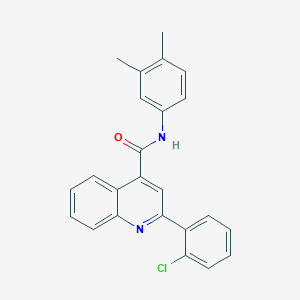
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been studied for its potential as a therapeutic agent for various diseases.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the potential therapeutic effects of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide.
生化学的および生理学的効果
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce neuroinflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, the development of more soluble analogs of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide may improve its bioavailability and expand its potential applications in scientific research.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide involves the reaction of 2-chloroaniline with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate to obtain 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. The overall yield of the synthesis is around 50%.
科学的研究の応用
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease models.
特性
CAS番号 |
5697-05-2 |
|---|---|
製品名 |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
分子式 |
C24H19ClN2O |
分子量 |
386.9 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-17(13-16(15)2)26-24(28)20-14-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-14H,1-2H3,(H,26,28) |
InChIキー |
ZISFHZXYJBTZLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



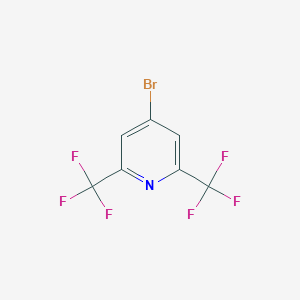
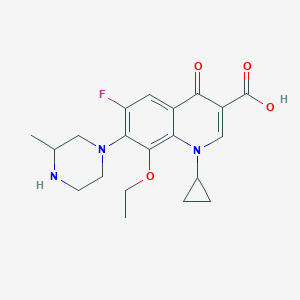
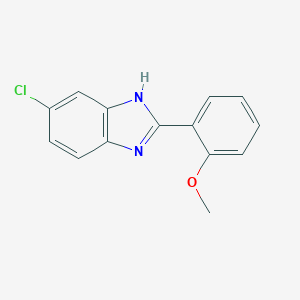

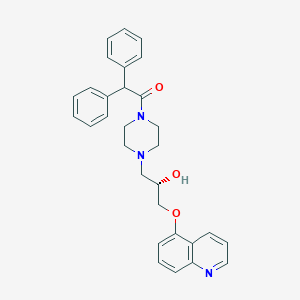



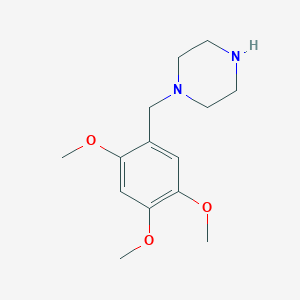


![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
